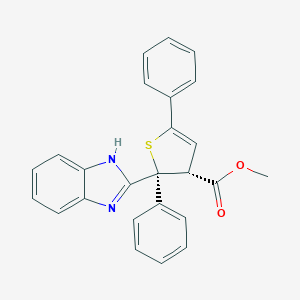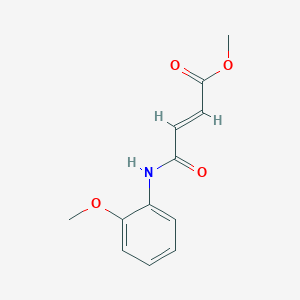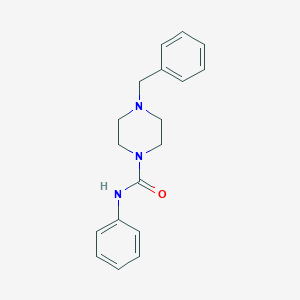
methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
科学的研究の応用
Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been found to exhibit antimicrobial properties and has been studied for its potential use in the food industry as a preservative.
作用機序
The mechanism of action of Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. It has also been found to inhibit the activity of certain kinases, which are involved in signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been found to exhibit unique biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate in lab experiments is its potential to exhibit unique biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties, which make it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate. One direction is to further investigate its potential use in treating neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective properties, and it may be a promising candidate for further study in this area. Another direction is to investigate its potential use in the food industry as a preservative. This compound has been found to exhibit antimicrobial properties, and it may be a safer alternative to traditional preservatives. Finally, further studies are needed to investigate the potential toxicity of this compound and to determine safe dosages for use in experiments.
合成法
Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2-aminobenzimidazole with 2,3-dihydro-2,5-diphenyl-1,3,4-thiadiazole-5-carboxylic acid, which is then treated with methyl iodide to form the final product. This method has been optimized to produce high yields of the compound and has been used in various studies.
特性
分子式 |
C25H20N2O2S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
methyl (2R,3R)-2-(1H-benzimidazol-2-yl)-2,5-diphenyl-3H-thiophene-3-carboxylate |
InChI |
InChI=1S/C25H20N2O2S/c1-29-23(28)19-16-22(17-10-4-2-5-11-17)30-25(19,18-12-6-3-7-13-18)24-26-20-14-8-9-15-21(20)27-24/h2-16,19H,1H3,(H,26,27)/t19-,25+/m1/s1 |
InChIキー |
HHNRIJCKQMJWDO-CLOONOSVSA-N |
異性体SMILES |
COC(=O)[C@H]1C=C(S[C@]1(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
SMILES |
COC(=O)C1C=C(SC1(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
正規SMILES |
COC(=O)C1C=C(SC1(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)

![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)
![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)




